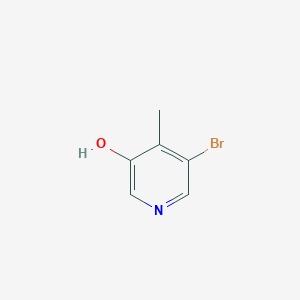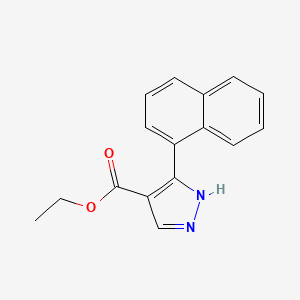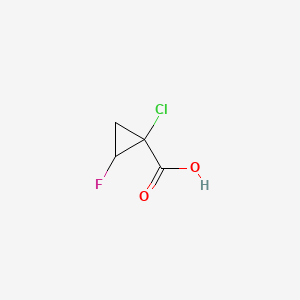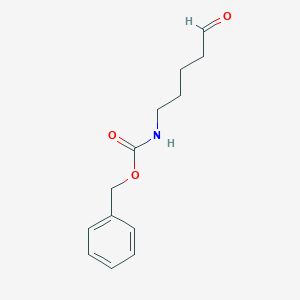
5-Bromo-4-methyl-3-pyridinol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methyl-3-pyridinol is a chemical compound with the molecular weight of 188.02 . Its IUPAC name is 5-bromo-4-methyl-3-pyridinol .
Synthesis Analysis
The synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which is related to 5-Bromo-4-methyl-3-pyridinol, has been described in a patent . The patent discusses novel synthetic methods for the preparation of intermediates of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-3-pyridinol can be found on various chemical databases such as ChemSpider .Applications De Recherche Scientifique
Corrosion Inhibition
The compound has been identified as a structural unit in novel Schiff bases, used as inhibitors for carbon steel corrosion in acidic media containing chloride. These Schiff bases, containing the 5-Bromo-4-methyl-3-pyridinol moiety, showed substantial inhibition activity, with efficiency increasing at higher concentrations. The adsorption of these inhibitors on carbon steel surfaces followed Langmuir's adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms. The study emphasizes the relevance of 5-Bromo-4-methyl-3-pyridinol derivatives in materials protection and corrosion science (El-Lateef et al., 2015).
Synthetic Chemistry and Quantum Mechanical Investigations
In synthetic chemistry, 5-Bromo-4-methyl-3-pyridinol has been utilized in the synthesis of novel pyridine-based derivatives. These derivatives were synthesized through Suzuki cross-coupling reactions and investigated for their electronic structures through density functional theory (DFT) studies. The study also explored the biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, indicating the compound's potential in medicinal chemistry and material sciences (Ahmad et al., 2017).
Catalysis and Methylation of Pyridines
A catalytic method utilizing 5-Bromo-4-methyl-3-pyridinol derivatives involves the methylation of pyridines. This process employs methanol and formaldehyde as key reagents and demonstrates the compound's utility in facilitating important chemical transformations, specifically in the methylation of aromatic rings. The method highlights the role of 5-Bromo-4-methyl-3-pyridinol derivatives in organic synthesis and catalysis (Grozavu et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-4-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNRWSRGWAAMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309071 |
Source


|
| Record name | 5-Bromo-4-methyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridin-3-ol | |
CAS RN |
351458-21-4 |
Source


|
| Record name | 5-Bromo-4-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351458-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)